Reuptake Inhibition Potency: N-Desmethylvenlafaxine vs. O-Desmethylvenlafaxine vs. Venlafaxine
In rat synaptosomal preparations, N-desmethylvenlafaxine inhibits norepinephrine reuptake with an IC50 of 4.7 µM and serotonin reuptake with an IC50 of 1.6 µM [1]. This potency is approximately 100-fold weaker for serotonin reuptake inhibition compared to O-desmethylvenlafaxine (desvenlafaxine), which exhibits IC50 values of 47.3 nM for hSERT and 531.3 nM for hNET . Venlafaxine itself demonstrates a 30-fold selectivity difference between SERT and NET binding [2].
| Evidence Dimension | Serotonin reuptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.6 µM (1,600 nM) in rat synaptosomes |
| Comparator Or Baseline | O-Desmethylvenlafaxine: 47.3 nM (hSERT); Venlafaxine: ~30-fold SERT/NET selectivity ratio |
| Quantified Difference | ~34-fold weaker serotonin reuptake inhibition vs. O-desmethylvenlafaxine |
| Conditions | Rat synaptosome preparations (N-desmethylvenlafaxine); Human transporter assays (O-desmethylvenlafaxine) |
Why This Matters
This ~34-fold potency difference confirms N-desmethylvenlafaxine is a minor contributor to venlafaxine's overall SNRI activity, making it essential for studies requiring metabolic pathway-specific activity profiles rather than therapeutic effect modeling.
- [1] Muth EA, Moyer JA, Haskins JT, et al. Biochemical, neurophysiological, and behavioral effects of Wy-45,233 and other identified metabolites of the antidepressant venlafaxine. Drug Dev Res. 1991;23(2):191-199. View Source
- [2] Shelton RC. Serotonin and Norepinephrine Reuptake Inhibitors. Handb Exp Pharmacol. 2019;250:145-180. View Source
